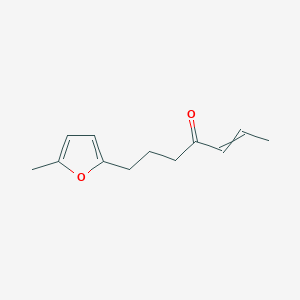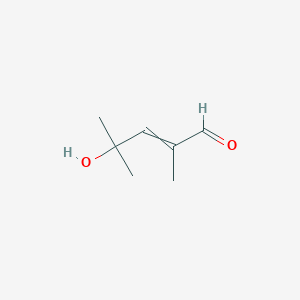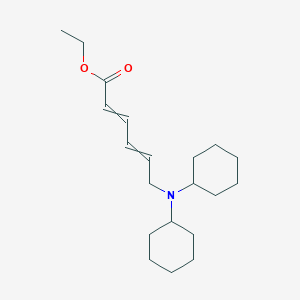
Ethyl 6-(dicyclohexylamino)hexa-2,4-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-(dicyclohexylamino)hexa-2,4-dienoate is an organic compound with a complex structure that includes both ester and amine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(dicyclohexylamino)hexa-2,4-dienoate typically involves the esterification of 2,4-hexadienoic acid with ethanol in the presence of an acid catalyst. The dicyclohexylamine is then introduced through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and crystallization is essential to obtain the pure product.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 6-(dicyclohexylamino)hexa-2,4-dienoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the dicyclohexylamino group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and strong bases are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-(dicyclohexylamino)hexa-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 6-(dicyclohexylamino)hexa-2,4-dienoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active dicyclohexylamino moiety, which can then interact with enzymes or receptors. The pathways involved often include nucleophilic attack and subsequent rearrangements.
Vergleich Mit ähnlichen Verbindungen
Ethyl hexa-2,4-dienoate: Shares a similar ester structure but lacks the dicyclohexylamino group.
2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate: Contains a similar dienoate structure but with different functional groups.
This comprehensive overview highlights the significance of Ethyl 6-(dicyclohexylamino)hexa-2,4-dienoate in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
114480-17-0 |
|---|---|
Molekularformel |
C20H33NO2 |
Molekulargewicht |
319.5 g/mol |
IUPAC-Name |
ethyl 6-(dicyclohexylamino)hexa-2,4-dienoate |
InChI |
InChI=1S/C20H33NO2/c1-2-23-20(22)16-10-5-11-17-21(18-12-6-3-7-13-18)19-14-8-4-9-15-19/h5,10-11,16,18-19H,2-4,6-9,12-15,17H2,1H3 |
InChI-Schlüssel |
ZFMUEXFZTKQEAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=CC=CCN(C1CCCCC1)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




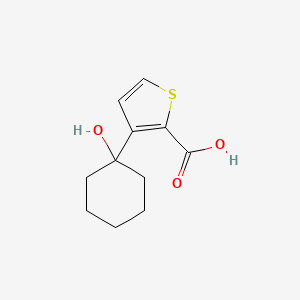
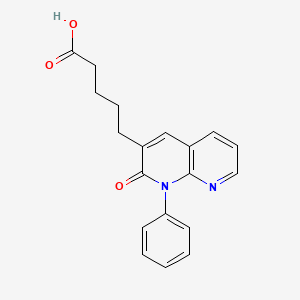
![[3-(Dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14305934.png)

![4-[(3-Hydroxypropyl)carbamoyl]-2-methoxyphenyl acetate](/img/structure/B14305946.png)

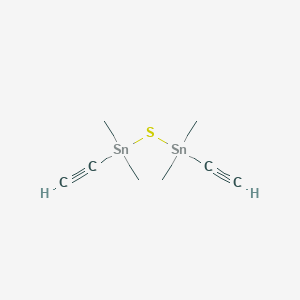
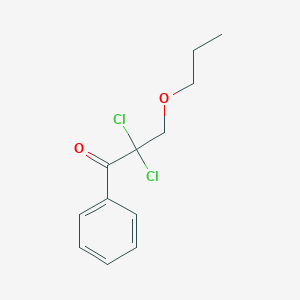
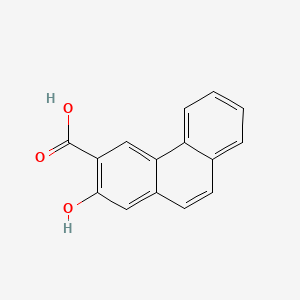
![3-(2,2-Dichloroethenyl)-3-[(methylsulfanyl)methyl]pentane-2,4-dione](/img/structure/B14305994.png)
